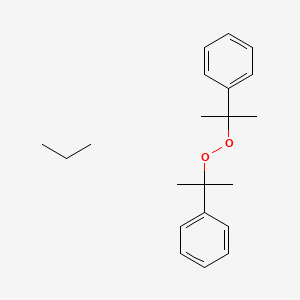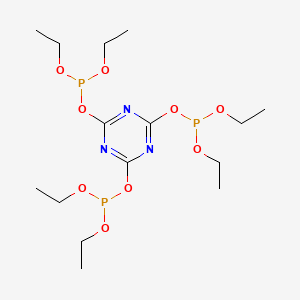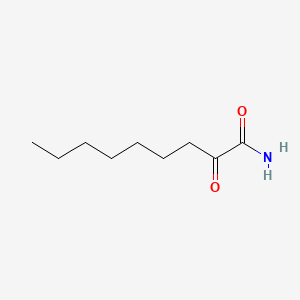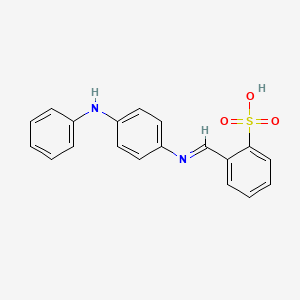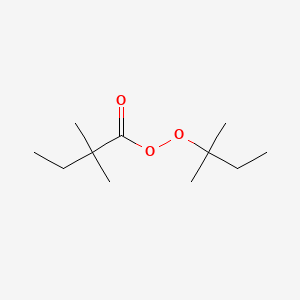
tert-Pentyl 2,2-dimethylperoxybutyrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Pentyl 2,2-dimethylperoxybutyrate: is an organic peroxide compound with the molecular formula C11H22O3 . It is known for its applications in polymer chemistry, particularly as an initiator in radical polymerization processes . The compound is characterized by its peroxide functional group, which makes it highly reactive and useful in various chemical reactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: tert-Pentyl 2,2-dimethylperoxybutyrate can be synthesized through the reaction of tert-pentyl alcohol with 2,2-dimethylbutyric acid in the presence of a peroxide initiator . The reaction typically requires controlled temperature conditions to ensure the stability of the peroxide group .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale batch reactors where the reactants are mixed under controlled conditions . The process is carefully monitored to prevent any thermal decomposition of the peroxide, which can be hazardous .
Analyse Des Réactions Chimiques
Types of Reactions: tert-Pentyl 2,2-dimethylperoxybutyrate primarily undergoes radical decomposition reactions due to the presence of the peroxide group . It can also participate in oxidation reactions where it acts as an oxidizing agent .
Common Reagents and Conditions:
Radical Decomposition: This reaction typically occurs under thermal or photochemical conditions, where the peroxide bond breaks to form free radicals.
Oxidation: Common oxidizing agents used in reactions with this compound include oxygen and other peroxides.
Major Products: The major products formed from the decomposition of this compound include tert-pentyl alcohol and 2,2-dimethylbutyric acid .
Applications De Recherche Scientifique
tert-Pentyl 2,2-dimethylperoxybutyrate has a wide range of applications in scientific research :
Polymer Chemistry: It is used as an initiator in the polymerization of various monomers to form polymers.
Biology and Medicine: The compound is studied for its potential use in drug delivery systems due to its ability to generate free radicals.
Industry: It is used in the manufacturing of plastics and other polymeric materials.
Mécanisme D'action
The mechanism of action of tert-pentyl 2,2-dimethylperoxybutyrate involves the homolytic cleavage of the peroxide bond to generate free radicals . These free radicals can initiate polymerization reactions by reacting with monomers to form polymer chains . The molecular targets include various unsaturated compounds that can undergo radical addition reactions .
Comparaison Avec Des Composés Similaires
- tert-Butyl 2,2-dimethylperoxybutyrate
- tert-Hexyl 2,2-dimethylperoxybutyrate
- tert-Octyl 2,2-dimethylperoxybutyrate
Comparison: tert-Pentyl 2,2-dimethylperoxybutyrate is unique due to its specific alkyl group, which influences its reactivity and stability . Compared to tert-butyl and tert-hexyl analogs, this compound offers a balance between reactivity and stability, making it suitable for a wider range of applications .
Propriétés
Numéro CAS |
93778-67-7 |
|---|---|
Formule moléculaire |
C11H22O3 |
Poids moléculaire |
202.29 g/mol |
Nom IUPAC |
2-methylbutan-2-yl 2,2-dimethylbutaneperoxoate |
InChI |
InChI=1S/C11H22O3/c1-7-10(3,4)9(12)13-14-11(5,6)8-2/h7-8H2,1-6H3 |
Clé InChI |
BHOJYRVNQUQMDT-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)(C)C(=O)OOC(C)(C)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


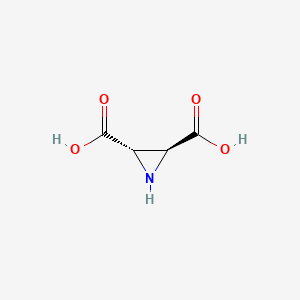

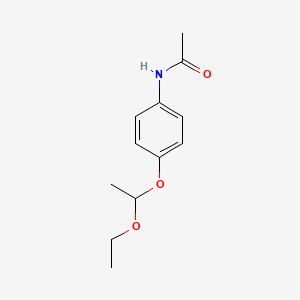
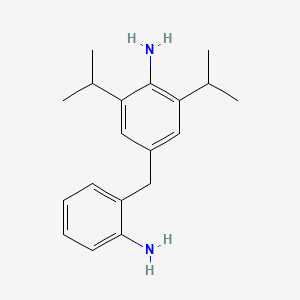

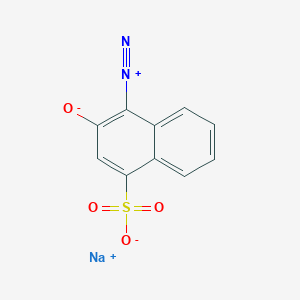
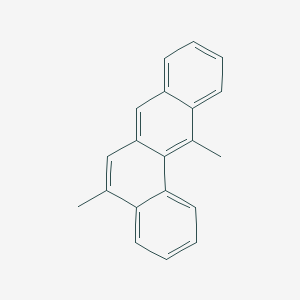
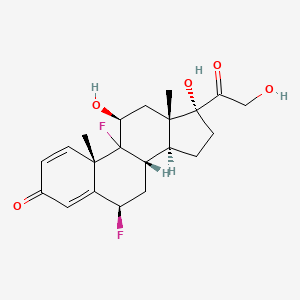

![1-[[2-[(2-Aminoethyl)amino]ethyl]amino]-3-phenoxypropan-2-OL](/img/structure/B12671266.png)
